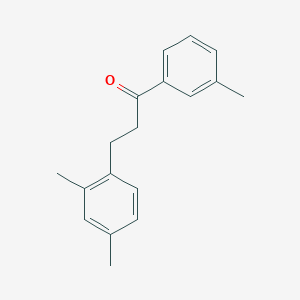
3-(2,4-Dimethylphenyl)-3'-methylpropiophenone
Overview
Description
3-(2,4-Dimethylphenyl)-3'-methylpropiophenone is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2,4-Dimethylphenyl)-3'-methylpropiophenone is an organic compound classified as a ketone, characterized by a propanone structure with a 2,4-dimethylphenyl group and a methyl group at the 3' position. Despite its structural complexity, specific biological activities of this compound are not extensively documented in the literature. However, compounds with similar structural features often exhibit significant biological properties, warranting further investigation into the potential activities of this compound.
Structural Characteristics
The compound's molecular formula is . The unique arrangement of methyl groups on the phenyl ring significantly influences its chemical behavior and potential applications in synthesis and catalysis.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone | C18H20O | Different dimethyl substitution pattern |
| 3-(2,4-Dimethoxyphenyl)-3'-methylpropiophenone | C18H20O | Features methoxy groups instead of methyl groups |
| 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone | C18H20O | Different dimethyl substitution leading to varied reactivity |
Case Studies and Research Findings
-
Anticancer Activity Evaluation : In a study evaluating the anti-proliferative effects of various substituted phenyl compounds against pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells, several derivatives displayed significant growth inhibition. For example, compounds with electron-donating groups showed improved activities compared to their unsubstituted counterparts .
Compound ID Cell Line % Inhibition at 25 µM 11a MIA PaCa-2 >50% 14f MDA-MB-231 78% 13c PC-3 >25% - Mechanism of Action : The mechanisms by which these compounds exert their effects often involve interactions with specific molecular targets such as estrogen receptors or other signaling pathways critical for cancer cell survival. For instance, compounds exhibiting hydroxyl substitutions have shown enhanced binding affinity due to hydrogen bonding interactions .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-8-7-14(2)11-15(16)3/h4-8,11-12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUHXZLQOEJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644665 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-55-0 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















